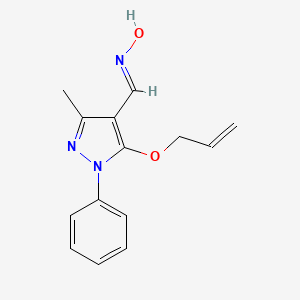

5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of an aldehyde or ketone with hydroxylamine. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives . The general reaction scheme is as follows:

Formation of the Aldehyde Intermediate:

Oxime Formation: The aldehyde intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.

化学反应分析

Types of Reactions

5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitrile oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted pyrazole derivatives.

科学研究应用

Medicinal Chemistry

Drug Development:

The compound is utilized in the synthesis of potential drug candidates due to its ability to form stable oxime bonds. These bonds are crucial in the development of pharmaceuticals, as they can enhance the stability and efficacy of drug molecules.

Biological Activity:

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of the allyloxy group may enhance these activities by improving solubility and bioavailability.

Organic Synthesis

Building Block for Complex Molecules:

5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime serves as a versatile building block in organic synthesis. It can be used to create more complex structures through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Routes:

The synthesis typically involves the reaction of an aldehyde with hydroxylamine under basic conditions. This method can be optimized for higher yields and purity in both laboratory and industrial settings.

Materials Science

Development of New Materials:

In materials science, this compound is explored for its potential in creating new materials with specific properties. This includes applications in polymers and hydrogels that require enhanced mechanical strength or specific thermal properties.

Polymer Chemistry:

The oxime functionality allows for cross-linking in polymer networks, leading to materials with improved durability and resistance to environmental factors.

Safety and Hazards

While the compound shows promise in various applications, safety assessments are crucial. Proper handling procedures should be established to mitigate risks associated with exposure, especially in laboratory settings where chemical reactions take place.

作用机制

The mechanism of action of 5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable bonds with carbonyl-containing compounds, making it useful in bioconjugation and drug design. The molecular pathways involved include the formation of oxime bonds with aldehydes and ketones, which can lead to the stabilization of the target molecules .

相似化合物的比较

Similar Compounds

Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime used for similar purposes as pralidoxime.

Cefuroxime: An oxime-based antibiotic.

Uniqueness

Unlike other oximes, it has an allyloxy group that can participate in additional chemical reactions, providing more versatility in synthetic applications .

生物活性

5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, structure-activity relationships (SAR), and pharmacological effects.

The compound has the molecular formula C13H15N3O2 and a molecular weight of approximately 245.28 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

1. Antitumor Activity

Pyrazole derivatives have shown significant antitumor properties by inhibiting various kinases involved in cancer progression. For instance, studies have reported that certain pyrazole compounds effectively inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer cell proliferation and survival .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented, with some compounds demonstrating the ability to reduce nitric oxide (NO) production and other inflammatory mediators . This suggests their utility in treating conditions characterized by excessive inflammation.

3. Antimicrobial Activity

Several studies highlight the antimicrobial properties of pyrazole derivatives against various pathogens. For example, compounds like 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one have shown promising results in inhibiting bacterial growth .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole ring and substituents can significantly influence their efficacy. For instance:

- Substitution Patterns : The presence of electron-donating or withdrawing groups on the phenyl ring can alter the compound's reactivity and interaction with biological targets.

- Chain Length and Branching : Variations in the allyloxy side chain may enhance or diminish activity depending on steric and electronic effects.

Case Studies

Several case studies have explored the biological activity of related pyrazole compounds:

- Antitumor Efficacy : A study evaluated a series of pyrazole carboxamides for their ability to inhibit tumor growth in vitro and in vivo models. The results indicated that specific substitutions led to enhanced antitumor activity, suggesting a pathway for developing new anticancer agents .

- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory effects of pyrazole derivatives demonstrated their capability to inhibit pro-inflammatory cytokines in cell cultures, providing insights into their mechanism of action .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(NE)-N-[(3-methyl-1-phenyl-5-prop-2-enoxypyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-9-19-14-13(10-15-18)11(2)16-17(14)12-7-5-4-6-8-12/h3-8,10,18H,1,9H2,2H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPOYEKQKDLLRX-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NO)OCC=C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/O)OCC=C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。